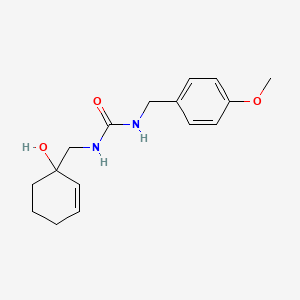
1-(2-Fluorophenyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Fluorophenyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea, also known as FPMPU, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
Scientific Research Applications
Neurological Applications:
- Acetylcholinesterase Inhibitors: Compounds similar to 1-(2-Fluorophenyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea have been explored for their potential as acetylcholinesterase inhibitors. For instance, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas demonstrated significant antiacetylcholinesterase activity, indicating their potential in neurological research and treatment (Vidaluc et al., 1995).
Cancer Research:
- Aurora Kinase Inhibition: A compound structurally related to this compound was identified as an Aurora kinase inhibitor, potentially useful in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Pharmacokinetics and Drug Metabolism:
- Disposition and Metabolism Studies: The disposition and metabolism of compounds similar to this compound have been studied, providing insights into their pharmacokinetic properties. For example, research on N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) contributed to understanding its metabolism and excretion in humans, which is crucial for drug development (Renzulli et al., 2011).
Antimicrobial Research:
- Antimicrobial Activity: Some urea derivatives, including those structurally related to this compound, have shown promising antimicrobial activities. For instance, substituted benzoxazaphosphorin 2-yl ureas demonstrated significant antimicrobial properties, suggesting their potential use in combating microbial infections (Haranath et al., 2007).
Neuropeptide Research:
- Neuropeptide Y5 Receptor Antagonists: Research into the structure-activity relationships of trisubstituted phenyl urea derivatives, including those similar to this compound, has led to the development of potent neuropeptide Y5 receptor antagonists. These findings have implications for the treatment of disorders related to this receptor system (Fotsch et al., 2001).
Radiopharmaceutical Research:
- PET Imaging Agents: Compounds structurally similar to this compound have been developed for positron emission tomography (PET) imaging. For example, [(11)C]AZD8931, synthesized for imaging EGFR, HER2, and HER3 signaling in cancer, illustrates the potential of these compounds in diagnostic imaging (Wang et al., 2014).
properties
IUPAC Name |
1-(2-fluorophenyl)-3-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3/c22-18-8-4-5-9-19(18)24-21(27)23-14-16-10-12-25(13-11-16)20(26)15-28-17-6-2-1-3-7-17/h1-9,16H,10-15H2,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUYZUIZEJRHMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2F)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-1-sulfanylidene-4-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B2800435.png)

![[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2800437.png)
![5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid hydrochloride](/img/structure/B2800440.png)
![5-Phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B2800441.png)
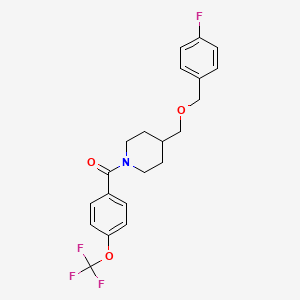
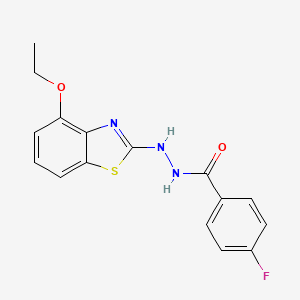
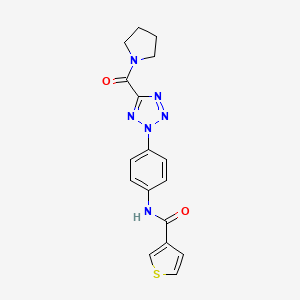
![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2800448.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2800450.png)
![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylacrylamide](/img/structure/B2800451.png)
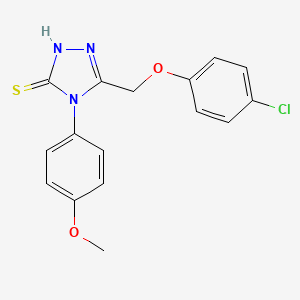
![Methyl 2-(2-methoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2800456.png)
